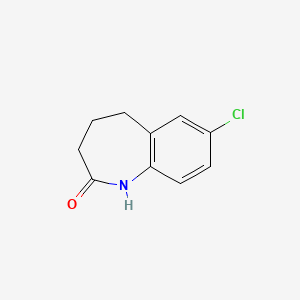

7-クロロ-2,3,4,5-テトラヒドロ-1H-1-ベンザゼピン-2-オン

概要

説明

“2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” is a selective, competitive arginine vasopressin V2 receptor antagonist . It is used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) . It is also an AKR1C3 inhibitor .

Synthesis Analysis

The synthesis of “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” involves several steps . The synthetic method comprises acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4- (4-chloroaniline)-4-oxobutyric acid . This is followed by an intramolecular Friedel-Craft reaction on 4- (4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo [b]azepine-2,5-one . The product is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo [b]azepine-2-one-5-glycol ketal . The final step involves reducing 7-chloro-3,4-tetrahydrobenzo [b]azepine-2-one-5-glycol ketal, and carrying out de-ketalation under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo (b)azepin-5-one .Molecular Structure Analysis

The molecular structure of “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” can be followed by LC/MS . The starting material at 2.45 minutes (246.1 M++H), the product at 2.24 minutes (209.6 M++H+) on a 5 minute reaction time from 5-95% W/0. 01 % TFA in water/MeCN (50: 50) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” include a melting point of 143-144 °C, a predicted boiling point of 339.0±21.0 °C, and a predicted density of 1.100±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .科学的研究の応用

抗がん剤

この化合物は、新規抗がん剤の設計および合成に使用されてきました . 特に、本化合物と類似した2,3,4,5-テトラヒドロ-1H-ピリド-[4,3-b]インドールの誘導体は、高い抗腫瘍活性を示しています . スルホニルの導入は、これらの誘導体の抗増殖活性を高める可能性があります .

分子ドッキング研究

分子ドッキング研究により、2,3,4,5-テトラヒドロ-1H-ピリド-[4,3-b]インドールがc-Metキナーゼ部位と結合する主なモードは疎水性領域であることが明らかになりました . これにより、本化合物はc-Metキナーゼを標的とする薬剤の開発に潜在的に使用できる可能性があります。

医薬品の調製のための中間体

この化合物は、ピトレシン拮抗薬であるトルバプタンの調製のための中間体として使用できます . トルバプタンは、経口活性のある非ペプチド性アルギニンバソプレシンV2受容体拮抗薬です .

抗増殖活性

この化合物は、癌細胞に対して0μM〜100μMのIC50値で、中等度から優れた抗増殖活性を示しました . Hela、A549、HepG2、およびMCF-7細胞株の増殖は、用量依存的に阻害されました .

阻害力

この化合物は、高い抗増殖活性とc-Met阻害活性を示しました . これにより、c-Metキナーゼを標的とする薬剤の開発に使用できる可能性があります。

トルバプタンの合成

この化合物は、トルバプタンの合成における中間体です , 経口活性のある非ペプチド性アルギニンバソプレシンV2受容体拮抗薬です .

作用機序

Safety and Hazards

将来の方向性

The future directions for “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” could involve its use as a promising therapeutic adjuvant for countering drug resistance . It may also serve as an intermediate in the synthetic preparation of Tolvaptan , a selective nonpeptide arginine vasopressin V2 receptor antagonist.

特性

IUPAC Name |

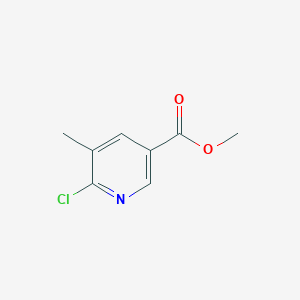

7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZRWXDXKODMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

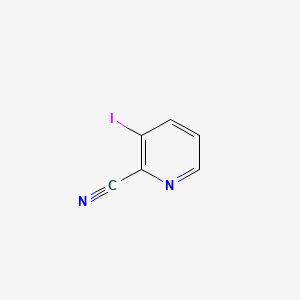

C1CC2=C(C=CC(=C2)Cl)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520921 | |

| Record name | 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22344-77-0 | |

| Record name | 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)